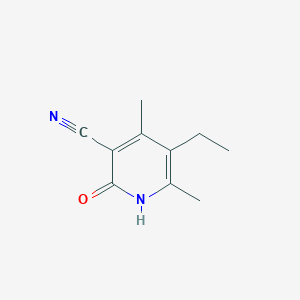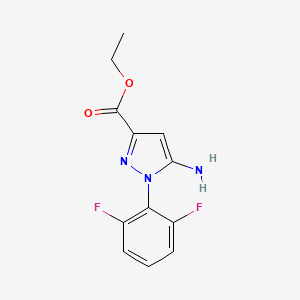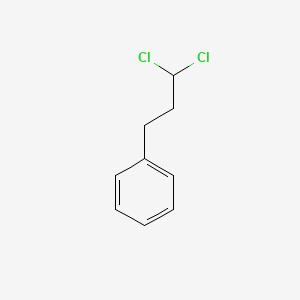![molecular formula C8H5N5 B13946091 2H-1,2,3-Triazolo[4,5-b]quinoxaline CAS No. 269-85-2](/img/structure/B13946091.png)
2H-1,2,3-Triazolo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,3-Triazolo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system that combines a triazole ring with a quinoxaline moiety. The unique structural features of this compound make it a versatile scaffold for the development of various biologically active molecules, including antibacterial, antiviral, and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazolo[4,5-b]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . This reaction proceeds under mild conditions and yields the desired triazoloquinoxaline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and cost-effectiveness .
化学反应分析
Types of Reactions: 2H-1,2,3-Triazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinoxaline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit enhanced biological activities .
科学研究应用
2H-1,2,3-Triazolo[4,5-b]quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, including adenosine receptors and protein kinases.
Pathways Involved: By inhibiting key enzymes and receptors, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and signal transduction.
相似化合物的比较
2H-1,2,3-Triazolo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Both compounds share a triazole-quinoxaline core but differ in the position of the triazole ring fusion.
1,2,3-Triazolo[1,5-a]quinoxaline: This compound has a similar structure but with a different fusion pattern, leading to variations in its pharmacological properties.
Uniqueness: The unique fusion pattern of this compound imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development .
属性
CAS 编号 |
269-85-2 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC 名称 |
2H-triazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13) |
InChI 键 |
PUCMIBMEMIEDMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=NNN=C3N=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
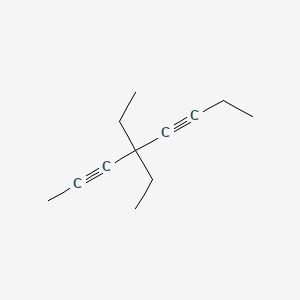

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
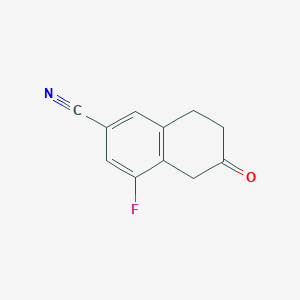
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
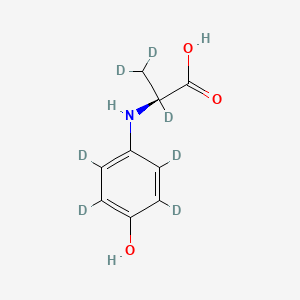

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
